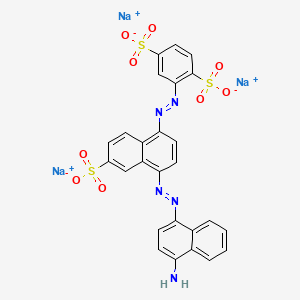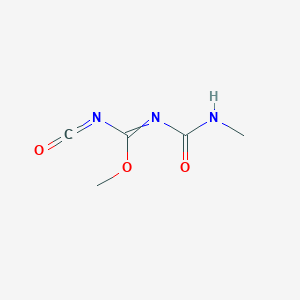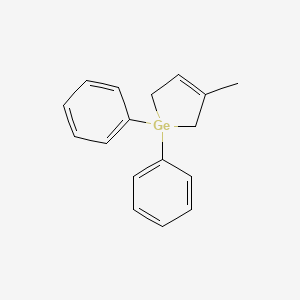![molecular formula C23H33NO3 B14483265 Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is a synthetic steroidal compound. It is known for its potent inhibitory effects on certain enzymes involved in androgen biosynthesis. This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes various chemical transformations including acetylation and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Used in the treatment of prostate cancer and studied for its potential in other therapeutic areas.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves the inhibition of the enzyme 17 αhydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition leads to a decrease in androgen levels, which is beneficial in the treatment of prostate cancer. The compound binds irreversibly to the enzyme, blocking its activity and thereby reducing the production of androgens .
Comparación Con Compuestos Similares
Similar Compounds
Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.
Uniqueness
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is unique due to its high specificity and potency in inhibiting CYP17. This makes it a highly effective treatment option for prostate cancer, with fewer off-target effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C23H33NO3 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
[(10R,13S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(25)24-21-8-7-19-18-6-5-16-13-17(27-15(2)26)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,8,17-20H,6-7,9-13H2,1-4H3,(H,24,25)/t17?,18?,19?,20?,22-,23-/m0/s1 |
Clave InChI |
YNYMTAGCLJHSLN-ZIZMYJMESA-N |
SMILES isomérico |
CC(=O)NC1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
SMILES canónico |
CC(=O)NC1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)



![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)







